Defluoro Hydroxy AM-694

Vue d'ensemble

Description

Synthesis Analysis

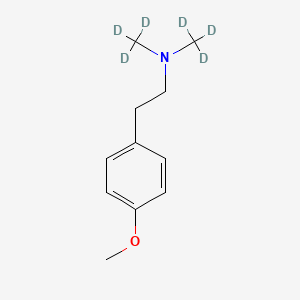

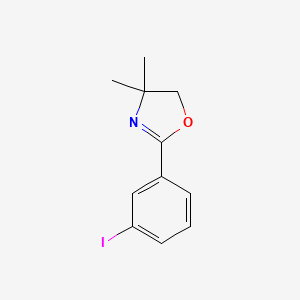

The chemical name for Defluoro Hydroxy AM-694 is (1- (5-Hydroxypentyl)-1H-indol-3-yl) (2-iodophenyl)methanone . The synthesis of this compound involves various chemical reactions, but the exact process is not provided in the available resources.Molecular Structure Analysis

The molecular formula of this compound is C20H20INO2 . The InChI representation is InChI=1S/C20H20INO2/c21-18-10-4-2-9-16 (18)20 (24)17-14-22 (12-6-1-7-13-23)19-11-5-3-8-15 (17)19/h2-5,8-11,14,23H,1,6-7,12-13H2 . The Canonical SMILES representation is C1=CC=C2C (=C1)C (=CN2CCCCCO)C (=O)C3=CC=CC=C3I .Physical And Chemical Properties Analysis

This compound has a molecular weight of 433.3 g/mol . It has a XLogP3-AA value of 4.3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass are 433.05388 g/mol . The topological polar surface area is 42.2 Ų . The heavy atom count is 24 .Applications De Recherche Scientifique

1. Identification of Metabolites

Research has identified several metabolites of AM-694 in post-ingestion samples. These include products of hydrolytic defluorination and carboxylation. The major metabolites were detected up to 117 hours following administration. This study highlights the importance of understanding the metabolic pathways and products of AM-694 for forensic and toxicological analysis (Grigoryev, Kavanagh, & Melnik, 2013).

2. Detection in Biological Fluids

Another study demonstrated the detection of AM-694 and its metabolites in human biological fluids. This was achieved using techniques like gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry, highlighting the substance's forensic significance (Bertol, Vaiano, Di Milia, & Mari, 2015).

3. Fluorogenic Acetoxymethyl Ethers in Biological Science

Fluorogenic acetoxymethyl (AM) ether groups, which can be used to mask phenolic fluorophores, provide low background fluorescence and high chemical stability. This has implications in imaging biochemical and biological systems, potentially related to compounds like AM-694 (Lavis, Chao, & Raines, 2011).

4. Fluorosis Mitigation and Defluoridation

Research on defluorination, such as that carried out with hydroxyapatite, is relevant to understanding the mechanisms and applications of defluorination processes, which could be applied to substances like Defluoro Hydroxy AM-694 (Sankannavar & Chaudhari, 2019).

5. Defluorination of PFASs

Studies on the defluorination of per- and polyfluoroalkyl substances (PFASs) provide insights into chemical reactions and mechanisms that could be applied to the defluorination of compounds like AM-694. Understanding these mechanisms is crucial for environmental remediation and degradation of fluorinated hydrocarbons (Bentel, Yu, Xu, Li, Wong, Men, & Liu, 2019).

Mécanisme D'action

Target of Action

Defluoro Hydroxy AM-694 is a potent synthetic cannabinoid (CB) that primarily acts as a selective agonist for the cannabinoid receptor CB1 . It also has affinity for CB2 with a Ki value of 1.44 nM . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

As a selective agonist, this compound binds to the cannabinoid receptors, particularly CB1, and mimics the action of endogenous cannabinoids, leading to the activation of these receptors . The EC50 and CB1 Emax (%) were reported as 52.8 nM and 63%, respectively , indicating a high level of receptor activation.

Pharmacokinetics

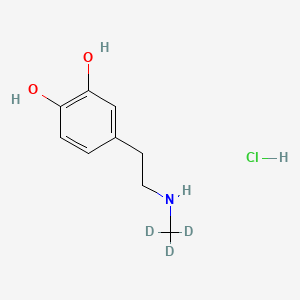

Little is known about the metabolism of AM-694 in humans. GC-MS analysis of human urine samples after self-administration experiments identified six metabolites and no parent compound . Metabolites were hypothesized to be formed by 1) hydrolytic defluorination, 2) carboxylation, 3) monohydroxylation of N-alkyl chain, and 4) hydrolytic defluorination combined with monohydroxylation of N-alkyl chain . Major metabolites were hydrolytically defluorinated and carboxylated products .

Result of Action

The activation of cannabinoid receptors by this compound can lead to a variety of effects. User accounts describe effects including euphoria, relaxation, sedation, dry mouth, internal auditory hallucinations, paranoia, terrifying hallucinations, dissociation, and schizophrenic-like behavior . Moreover, AM-694 induced damage to cell membranes in human cell lines and primary cells with concentrations higher than those expected in human bodily fluids .

Propriétés

IUPAC Name |

[1-(5-hydroxypentyl)indol-3-yl]-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20INO2/c21-18-10-4-2-9-16(18)20(24)17-14-22(12-6-1-7-13-23)19-11-5-3-8-15(17)19/h2-5,8-11,14,23H,1,6-7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKXCGVBVVLGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017720 | |

| Record name | AM694 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

335160-94-6 | |

| Record name | AM694 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid](/img/structure/B589831.png)

![N 6-Cyclohexyladenosine-[2,8-3H]](/img/structure/B589833.png)

![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)

![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)

![Benzyl (4aR,7S,8R,8aR)-7,8-bis(acetyloxy)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B589842.png)